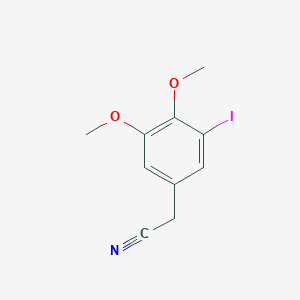
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is a chemical compound with the molecular formula C10H10INO2 It is characterized by the presence of an iodo group and two methoxy groups attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile typically involves the iodination of 4,5-dimethoxyphenylacetonitrileThe reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may contribute to the development of new drugs with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the iodo group, making it less reactive in certain substitution and coupling reactions.
2-(4-Iodo-2,5-dimethoxyphenyl)acetonitrile: Similar structure but with different positions of the iodo and methoxy groups, leading to different reactivity and applications.
Uniqueness
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C10H10INO2 |
|---|---|
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10INO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3 |
Clé InChI |
XLMVDHZDIMWDCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CC#N)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
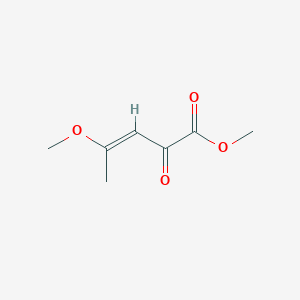
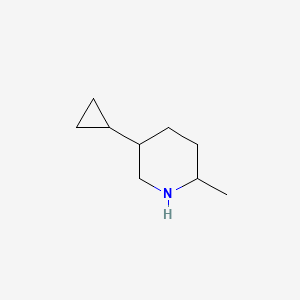
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)




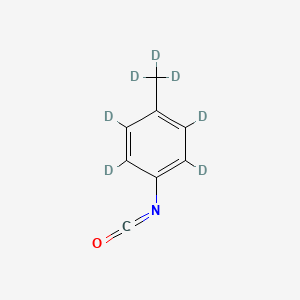
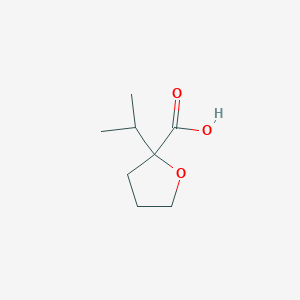
![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)
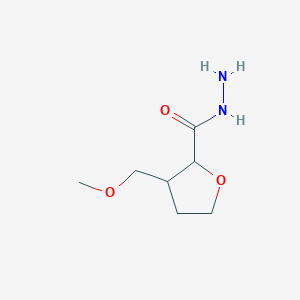
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)
